{[(2,5-Difluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide
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Overview
Description
{[(2,5-Difluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide is a chemical compound with the molecular formula C8H9BrF2N2S and a molecular weight of 283.13 g/mol . This compound is known for its unique structure, which includes a difluorophenyl group and a sulfanyl methanimidamide moiety. It is primarily used in research and industrial applications due to its distinctive chemical properties.
Mechanism of Action
Target of Action
A structurally similar compound, 4-(aminosulfonyl)-n-[(2,5-difluorophenyl)methyl]-benzamide, is known to target carbonic anhydrase 2 . Carbonic Anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Preparation Methods
The synthesis of {[(2,5-Difluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide involves several steps. One common method includes the reaction of 2,5-difluorobenzyl chloride with thiourea to form the intermediate {[(2,5-Difluorophenyl)methyl]sulfanyl}methanimidamide. This intermediate is then treated with hydrobromic acid to yield the final hydrobromide salt . The reaction conditions typically involve ambient temperature and the use of solvents such as ethanol or methanol.
In industrial settings, the production of this compound may involve more scalable methods, including continuous flow synthesis and the use of automated reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
{[(2,5-Difluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the difluorophenyl group, where nucleophiles such as amines or thiols replace one of the fluorine atoms.
Common reagents and conditions for these reactions include the use of organic solvents like dichloromethane or acetonitrile, and reaction temperatures ranging from -20°C to 80°C. Major products formed from these reactions include sulfoxides, sulfones, thiols, and amine derivatives.
Scientific Research Applications
{[(2,5-Difluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and protein modifications.
Medicine: Research into its potential therapeutic applications includes studies on its efficacy as an antimicrobial or anticancer agent.
Industry: It is employed in the production of specialty chemicals and as an intermediate in the synthesis of advanced materials.
Comparison with Similar Compounds
Similar compounds to {[(2,5-Difluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide include:
2-(2,5-Difluorobenzyl)isothiouronium Bromide: This compound shares a similar structure but differs in its functional groups, leading to variations in its chemical reactivity and applications.
Difluoromethylated Thioureas: These compounds have similar difluorophenyl groups but differ in their sulfur-containing moieties, affecting their biological activity and industrial uses.
Properties
IUPAC Name |
(2,5-difluorophenyl)methyl carbamimidothioate;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2N2S.BrH/c9-6-1-2-7(10)5(3-6)4-13-8(11)12;/h1-3H,4H2,(H3,11,12);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWQUGXUFBZEJE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CSC(=N)N)F.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrF2N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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